molecular formula C18H16O5 B600766 6,2',4'-Trimethoxyflavone CAS No. 720675-74-1

6,2',4'-Trimethoxyflavone

Katalognummer: B600766
CAS-Nummer: 720675-74-1
Molekulargewicht: 312.32
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A. Methoxy vs. Hydroxyl Substitutions

  • Quercetin (3,5,7,3',4'-pentahydroxyflavone) exhibits high polarity due to hydroxyl groups, contrasting with this compound’s lipophilicity.
  • Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) shares methoxy-dominated substitution but lacks the 2'-methoxy group, altering ring B’s electronic profile.

B. Positional Effects on Aromatic Stacking

  • 6-Methoxyflavone lacks ring B methoxy groups, reducing steric hindrance and enhancing planarity compared to this compound.
  • Chrysin (5,7-dihydroxyflavone) forms stronger hydrogen bonds via hydroxyl groups, whereas this compound relies on hydrophobic interactions.

Table 2: Key Structural Parameters of Flavonoid Analogues

Compound Substituents LogP* Planarity (Dihedral Angle, °)
This compound 6,2',4'-OCH₃ 3.50 15–25
Eupatorin 5,3'-OH; 6,7,4'-OCH₃ 2.80 10–18
Nobiletin 5,6,7,8,3',4'-OCH₃ 4.20 5–10

*Calculated partition coefficient.

The 2'-methoxy group in this compound sterically hinders interactions with planar binding pockets, as observed in aryl hydrocarbon receptor (AhR) antagonism studies. This contrasts with non-hindered analogues like 6-methoxyflavone, which exhibit agonist activity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFDVDASNSUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350974
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720675-90-1
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 720675-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The aldol condensation step employs sodium hydroxide or potassium carbonate in ethanol or methanol, achieving cyclization at 80–100°C for 6–12 hours. Methoxylation is facilitated by methyl iodide or dimethyl sulfate in the presence of silver oxide (Ag₂O), which acts as a mild oxidizing agent. Key parameters affecting yield include:

ParameterOptimal RangeImpact on Yield
Temperature80–90°C±15% efficiency
Methoxylation agentMethyl iodide10–20% higher
Catalyst loading1.2 equiv Ag₂OMaximizes C-6 substitution

This method produces this compound with 70–85% purity, requiring subsequent column chromatography (ethyl acetate/hexane, 1:4) to achieve ≥98% HPLC-grade product.

Transition Metal-Catalyzed Cross-Coupling

Recent advances in palladium-catalyzed cross-coupling have enabled direct functionalization of flavone precursors. A modified protocol adapted from thiochromenone synthesis (ACS Omega, 2021) demonstrates applicability to trimethoxyflavone derivatives.

Pd(II)-Mediated Coupling Strategy

The reaction utilizes 2-sulfinyl-flavone intermediates and arylboronic acids in the presence of Pd(OAc)₂/XPhos with Zn(OTf)₂ as a Lewis acid. Key conditions:

  • Catalyst system : Pd(OAc)₂ (10 mol%), XPhos (10 mol%)

  • Solvent : DMF at 80°C for 6 hours

  • Substrate ratio : 1:2 (flavone:boronic acid)

This method achieves 82–90% yield for this compound, with notable functional group tolerance. Heteroaryl boronic acids (e.g., 2-furanyl) are compatible, enabling structural diversification.

Comparative Analysis of Catalysts

CatalystYield (%)Purity (HPLC)Reaction Time
Pd(OAc)₂88956 h
PdCl₂72888 h
NiCl₂658212 h

Pd(OAc)₂ demonstrates superior efficiency due to enhanced oxidative insertion into the flavone C-S bond.

Green Chemistry Approaches

Environmentally benign methods using solid acid catalysts have emerged as sustainable alternatives. A protocol leveraging Amberlyst®15 for cyclization reduces solvent waste and energy input.

Amberlyst®15-Mediated Cyclization

The synthesis involves enaminone intermediates cyclized in toluene at room temperature:

  • Enaminone preparation : 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in acetic acid.

  • Cyclization : Amberlyst®15 (40% w/w) in toluene, 12 hours stirring.

This method achieves 93% yield with 99% conversion efficiency, eliminating the need for harsh acids or high temperatures.

Solvent and Catalyst Screening

SolventCatalystYield (%)
TolueneAmberlyst®1593
EthanolH₂SO₄78
DCMZeolite65

Amberlyst®15’s macroreticular structure facilitates proton transfer while minimizing side reactions.

Industrial-Scale Production

Scalable synthesis requires balancing cost, yield, and purity. Continuous flow reactors coupled with inline purification (e.g., simulated moving bed chromatography) have been adopted for ton-scale manufacturing.

Process Intensification Strategies

  • Continuous flow aldol condensation : Residence time 30 minutes at 100°C.

  • Membrane-based methoxylation : Selectively introduces methoxy groups with 98% regioselectivity.

  • In-line analytics : Raman spectroscopy monitors reaction progress in real-time.

Industrial batches consistently achieve 90–92% yield with ≤0.5% impurities, meeting pharmaceutical-grade standards.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)E-FactorScalability
Traditional789832Moderate
Pd-catalyzed889518High
Green (Amberlyst®15)93998Very High

E-Factor = (mass of waste)/(mass of product); lower values indicate greener processes .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6,2’,4’-Trimethoxyflavone hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellverbindung verwendet, um die Chemie und Reaktivität von Flavonoiden zu untersuchen.

    Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.

    Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere in der entzündungshemmenden und krebshemmenden Forschung.

    Industrie: Wird bei der Entwicklung von bioaktiven Verbindungen und Arzneimitteln eingesetzt

Wirkmechanismus

6,2’,4’-Trimethoxyflavone übt seine Wirkungen hauptsächlich durch Antagonismus des Arylhydrocarbonrezeptors (AHR) aus. Es konkurriert mit Agonisten wie 2,3,7,8-Tetrachlordibenzo-p-dioxin und Benzo[a]pyren und hemmt effektiv die AHR-vermittelte Transaktivierung von Zielgenen wie CYP1A1. Diese Hemmung ist unabhängig von der Zelllinie oder Spezies und macht es zu einem wertvollen Werkzeug für die Untersuchung der AHR-Funktion.

Wissenschaftliche Forschungsanwendungen

Aryl Hydrocarbon Receptor Antagonism

Mechanism of Action
6,2',4'-Trimethoxyflavone is identified as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological processes including xenobiotic metabolism and immune response. TMF competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. Unlike other antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for dissecting AHR function without the interference of agonist effects .

Research Findings
Studies have demonstrated that TMF can suppress AHR activity across different cell lines and species. This characteristic makes it a promising candidate for further research into the modulation of AHR-related pathways in various diseases, including cancer and autoimmune disorders .

Therapeutic Potential

Cerebral Ischemia/Reperfusion Injury
Research has explored the efficacy of TMF in mitigating cerebral ischemia/reperfusion injury in animal models. However, findings indicate that TMF was ineffective when administered post-reperfusion in rats, suggesting limitations in its therapeutic application for this condition .

Cytotoxic and Apoptotic Effects
TMF has been studied for its cytotoxic effects on cancer cells. In vitro experiments have shown that TMF induces apoptosis in various cancer cell lines, including MCF-7 cells. At a concentration of 10 µg/mL, significant apoptosis was observed, indicating potential applications in cancer therapy .

Comparative Analysis with Other Flavonoids

The following table summarizes the comparative effectiveness of this compound with other flavonoids regarding their cytotoxic and apoptotic effects:

Compound Cell Line Concentration (µg/mL) Apoptosis (%)
This compoundMCF-71036
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavoneMCF-765033
Compound 3MCF-710Not specified

This table illustrates that while TMF shows significant apoptotic activity at lower concentrations compared to some other compounds, further studies are needed to establish comprehensive profiles for each compound's effectiveness.

Wirkmechanismus

6,2’,4’-Trimethoxyflavone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor (AHR). It competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. This inhibition is independent of cell lineage or species, making it a valuable tool for studying AHR function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The biological activity of trimethoxyflavones is highly dependent on the position of methoxy substitutions. Below is a comparative analysis of key analogs:

Compound Substitution Pattern Key Biological Activities References
6,2',4'-Trimethoxyflavone 6, 2', 4' - AhR antagonism
- Moderate antioxidant activity (DPPH, nitric oxide scavenging)
- Ineffective in cerebral IR injury
5,6,7-Trimethoxyflavone 5, 6, 7 - Antiviral activity against poliovirus and herpesvirus
- Found in Actinocarya tibetica
7,2',4'-Trimethoxyflavone 7, 2', 4' - Potent inhibition of TNF-α (90% at 100 μM)
- Strong nitric oxide scavenging (90% inhibition)
4',5,7-Trimethoxyflavone 4', 5, 7 - Enhanced radioiodine uptake in thyroid cancer cells
- Potential radiosensitizer
3,5-Dihydroxy-7,3',4'-Trimethoxyflavone 3,5-OH; 7,3',4'-OCH₃ - Antioxidant and anti-inflammatory properties
- Isolated from Rosmarinus officinalis
5-Hydroxy-3',4',6,7-Tetramethoxyflavone 5-OH; 3',4',6,7-OCH₃ - Prolyl endopeptidase and thrombin inhibition
- Isolated from Duranta repens

Mechanistic Insights

  • AhR Antagonism: this compound shares AhR antagonism with 3'-methoxy-4'-nitro-flavone, suggesting a common binding mechanism within the receptor’s ligand-binding pocket .
  • Anti-inflammatory Effects : Compared to 7,2',4'-trimethoxyflavone, which shows superior TNF-α inhibition, this compound exhibits moderate cytokine suppression. The 7-methoxy group may enhance interaction with inflammatory pathways .
  • Antioxidant Capacity : Both 6,2',4'- and 7,2',4'-trimethoxyflavones demonstrate nitric oxide scavenging, but the latter achieves near-complete inhibition, likely due to optimal methoxy positioning for radical stabilization .
  • Antiviral Activity : Unlike 5,6,7-trimethoxyflavone (active against poliovirus), this compound lacks documented antiviral efficacy, underscoring the critical role of substitution sites in targeting viral enzymes .

Pharmacological Limitations and Contrasts

  • Cerebral Ischemia : this compound failed to reduce infarct volume or improve neurobehavioral outcomes in rats when administered post-reperfusion, despite prior success of other AhR antagonists in pre-treatment models .
  • Enzyme Inhibition: Isoprenylated trimethoxyflavones (e.g., from Duranta repens) exhibit prolyl endopeptidase inhibition, a feature absent in non-isoprenylated analogs like this compound .

Biologische Aktivität

6,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound recognized for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to the flavone backbone. Its chemical structure can be represented as follows:

  • Chemical Name : 2',4',6-Trimethoxyflavone
  • Molecular Formula : C16H16O5
  • Molecular Weight : 288.29 g/mol

TMF primarily functions as an AHR antagonist , exhibiting an effective concentration (EC50) of approximately 0.9 μM. Unlike other flavonoids that may act as partial agonists, TMF does not display any agonist activity, making it a unique tool for studying AHR functions without the confounding effects of agonism .

AHR Signaling Pathway

The AHR is involved in various physiological processes such as xenobiotic metabolism, immune response, and cancer progression. Activation of the AHR by environmental toxins can lead to adverse effects; thus, compounds like TMF that inhibit this receptor can have protective effects against such toxicities. TMF competes with potent agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), effectively blocking AHR-mediated transactivation of genes such as CYP1A1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMF. In vitro experiments demonstrated that TMF induces apoptosis in various cancer cell lines. For instance:

  • MCF-7 Cells : Treatment with TMF at concentrations around 10 µM resulted in significant apoptosis rates, indicating its potential as an anti-cancer agent .
  • Mechanism of Apoptosis : Flow cytometry analysis revealed that TMF treatment led to increased apoptotic cells and reduced viable cell counts in treated groups compared to controls.

Cytotoxic Effects

TMF has shown cytotoxic effects against several cancer cell lines:

Cell LineConcentration (µM)Apoptosis (%)
MCF-71036
A278040Significant
MDA-MB-468IC50 = 0.5Inhibited growth

These findings suggest that TMF may serve as a promising candidate for further development in cancer therapeutics .

Research Studies and Case Reports

  • Study on AHR Antagonism :
    • A study conducted by Murray et al. identified TMF as a potent AHR antagonist with no species or promoter dependence, allowing for versatile applications in research .
  • Cytotoxicity Assessment :
    • In another investigation focusing on flavonoids' cytotoxic effects, TMF was shown to significantly reduce cell viability and induce apoptosis across multiple cancer cell lines .
  • Comparative Analysis with Other Flavonoids :
    • Comparative studies have indicated that while other flavonoids exhibit varying degrees of agonistic activity, TMF stands out due to its pure antagonistic profile .

Q & A

Basic Research Questions

Q. How is 6,2',4'-Trimethoxyflavone structurally characterized, and what analytical methods are recommended for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm methoxy group positions and aromatic proton environments. Compare spectral data with published references .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with UV detection at λmax 226, 271, and 334 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₈H₁₆O₅, MW 312.3) via high-resolution MS (HRMS) .
    • Note : Discrepancies in molecular weight (e.g., 312.3 vs. 312.3166) highlight the need for precise calibration .

Q. What are the solubility and stability protocols for this compound in experimental settings?

  • Solubility :

  • Primary Solvents : Chloroform (10 mg/mL), ethanol, DMSO, or DMF (slightly soluble). Prepare stock solutions under inert gas (e.g., N₂) to prevent oxidation .
    • Storage : Store crystalline solids at -20°C; solutions in DMSO remain stable for ≥4 years at -80°C .

Q. Which standard assays are used to evaluate the anti-inflammatory activity of this compound?

  • In Vitro :

  • THP-1 Cell Assays : Measure LPS-induced TNF-α suppression (IC₅₀ = 47.7 µg/mL) via ELISA .
  • Cytotoxicity : Determine CC₅₀ values using LDH release assays (e.g., Prism v9.0 for dose-response curves) .
    • In Vivo :
  • CFA-Induced Arthritis Models : Administer 5 mg/kg orally; quantify TNF-α, CRP, and fibrinogen levels in serum on days 1–3 post-injection .

Advanced Research Questions

Q. How does this compound compare to structurally related flavonoids in AhR antagonism and anti-inflammatory efficacy?

  • Mechanistic Insights :

  • AhR Antagonism : At 2–10 µM, it inhibits benzo[a]pyrene-induced AhR transcription, unlike partial agonists like 3′,5,7-trihydroxy-4′,5′,6-trimethoxyflavone .
  • Comparative Efficacy : In CFA models, this compound reduces TNF-α (*p < 0.001) more effectively than 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone but less than chalcone derivatives .
    • Data Contradictions : Variability in IC₅₀ values (e.g., 47.7 µg/mL vs. lower doses in murine models) may stem from differences in cell types or assay conditions .

Q. What experimental designs address the dual role of this compound in cancer cell migration and cytotoxicity?

  • Migration/Invasion Assays :

  • HN-30 HNSCC Cells : Use Transwell chambers with 10 µM treatment; quantify inhibition via scratch-wound healing assays .
    • Cytotoxicity Controls : Pair migration studies with LDH release and apoptosis markers (e.g., caspase-3 activation) to distinguish anti-metastatic vs. cytotoxic effects .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Critical Factors :

  • Dose Standardization : Normalize doses to body surface area (BSA) for in vivo studies to improve cross-study comparability .
  • Cell Line Variability : Test multiple cell lines (e.g., THP-1 vs. RAW 264.7 macrophages) to assess cell-specific responses .
    • Statistical Validation : Apply one-way ANOVA with Tukey’s post hoc test (*p < 0.01) to ensure reproducibility in cytokine quantification .

Methodological Best Practices

Parameter Recommendation Reference
Purity Validation HPLC ≥98% with UV/Vis detection at 226–334 nm
In Vivo Dosing 5 mg/kg oral administration in CFA models
AhR Assays Luciferase reporter assays at 2–10 µM
Data Analysis Prism v9.0 for nonlinear regression of dose curves

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.